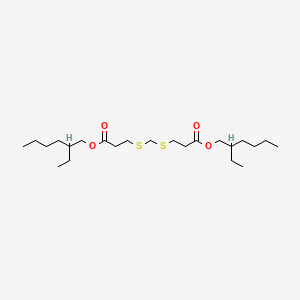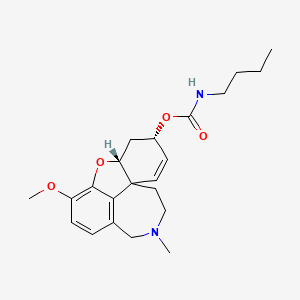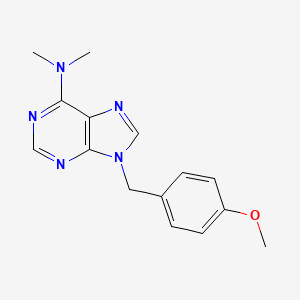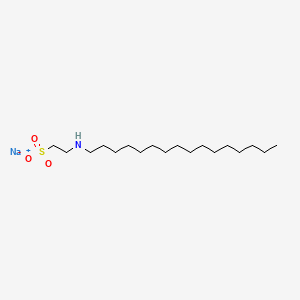
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H18N2O2. It is known for its unique structure, which includes two isocyanate groups attached to a cyclohexyl ring and a tolyl group. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers .
Méthodes De Préparation
The synthesis of 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-((2-aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate groups. Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the toxic nature of phosgene .
Analyse Des Réactions Chimiques
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is used in various scientific research applications, including:
Polymer Chemistry: It is a key intermediate in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Pharmaceuticals: Isocyanates are used in the synthesis of various pharmaceutical compounds, including ureas and carbamates.
Materials Science: The compound is used in the development of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate include:
2-Isocyanato-4-((2-isocyanatocyclohexyl)methyl)-1-methylcyclohexane: This compound has a similar structure but differs in the position of the isocyanate groups.
4-Isocyanato-2-((2-isocyanatocyclohexyl)methyl)-1-methylcyclohexane: Another isomer with a different arrangement of the isocyanate groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers .
Propriétés
Numéro CAS |
92612-73-2 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-13(6-7-15(12)17-10-19)9-14-4-2-3-5-16(14)18-11-20/h6-8,14,16H,2-5,9H2,1H3 |
Clé InChI |
YXGBOYICWSIVCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2CCCCC2N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)

